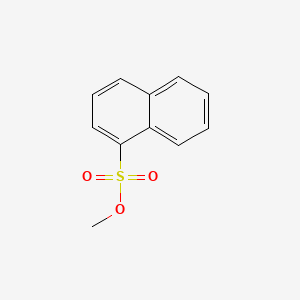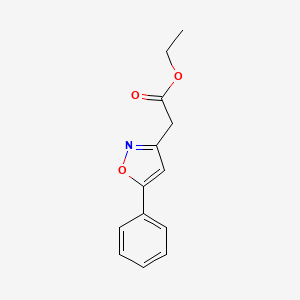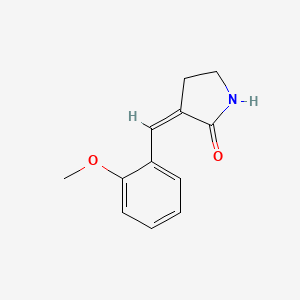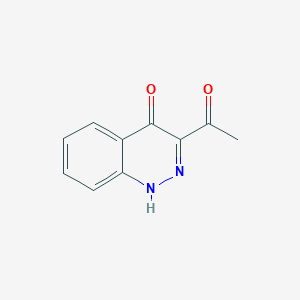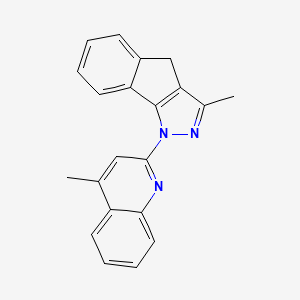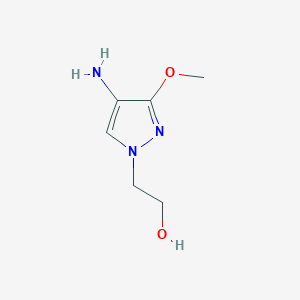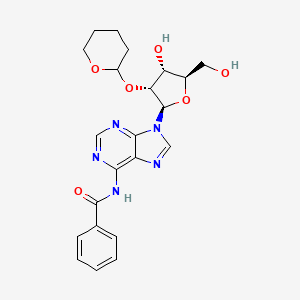
5,7-Diiodoquinolin-8-yl hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Diiodoquinolin-8-yl hydrazinecarboxylate is a chemical compound with the molecular formula C10H7I2N3O2 and a molecular weight of 454.99 g/mol . It belongs to the class of quinoline derivatives and is characterized by the presence of two iodine atoms at positions 5 and 7 on the quinoline ring, along with a hydrazinecarboxylate group at position 8 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Análisis De Reacciones Químicas
Types of Reactions
5,7-Diiodoquinolin-8-yl hydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with altered functional groups.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reactions are typically carried out in solvents such as ethanol or acetonitrile under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and biological applications .
Aplicaciones Científicas De Investigación
5,7-Diiodoquinolin-8-yl hydrazinecarboxylate has several scientific research applications, including:
Mecanismo De Acción
The exact mechanism of action of 5,7-Diiodoquinolin-8-yl hydrazinecarboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Diiodoquinoline: Lacks the hydrazinecarboxylate group and has different chemical properties.
8-Hydroxyquinoline: Contains a hydroxyl group instead of the hydrazinecarboxylate group.
Iodoquinol: A related compound used in the treatment of amoebiasis.
Uniqueness
5,7-Diiodoquinolin-8-yl hydrazinecarboxylate is unique due to the presence of both iodine atoms and the hydrazinecarboxylate group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
134143-81-0 |
|---|---|
Fórmula molecular |
C10H7I2N3O2 |
Peso molecular |
454.99 g/mol |
Nombre IUPAC |
(5,7-diiodoquinolin-8-yl) N-aminocarbamate |
InChI |
InChI=1S/C10H7I2N3O2/c11-6-4-7(12)9(17-10(16)15-13)8-5(6)2-1-3-14-8/h1-4H,13H2,(H,15,16) |
Clave InChI |
URZGGBDVHQOXFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2I)I)OC(=O)NN)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)

![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
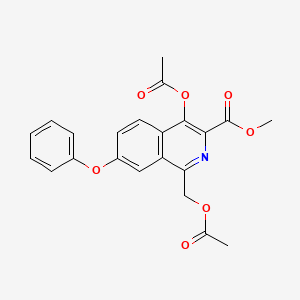
![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)


